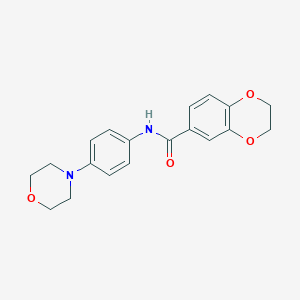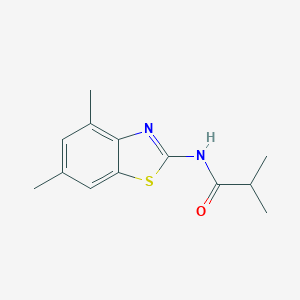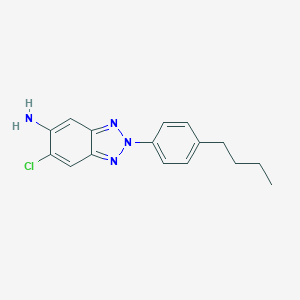![molecular formula C16H16ClN3O2 B509264 2-chloro-N-[2-(morpholin-4-yl)phenyl]pyridine-3-carboxamide CAS No. 400076-83-7](/img/structure/B509264.png)
2-chloro-N-[2-(morpholin-4-yl)phenyl]pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-[2-(morpholin-4-yl)phenyl]pyridine-3-carboxamide is a chemical compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyridine ring substituted with a carboxamide group, a chloro group, and a phenyl ring that is further substituted with a morpholine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(morpholin-4-yl)phenyl]pyridine-3-carboxamide typically involves the following steps:
Formation of the pyridine ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of the chloro group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the carboxamide group: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid with ammonia or amines in the presence of coupling agents like carbodiimides.
Substitution with the phenyl ring: The phenyl ring can be introduced through Suzuki-Miyaura coupling reactions, which involve the reaction of aryl halides with boronic acids in the presence of palladium catalysts.
Introduction of the morpholine group: The morpholine group can be introduced through nucleophilic substitution reactions using morpholine and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These processes typically optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
2-chloro-N-[2-(morpholin-4-yl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Coupling Reactions: The phenyl ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
科学研究应用
2-chloro-N-[2-(morpholin-4-yl)phenyl]pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Material Science: It is studied for its potential use in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Research: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules, enabling the exploration of new chemical space.
作用机制
The mechanism of action of 2-chloro-N-[2-(morpholin-4-yl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target.
相似化合物的比较
Similar Compounds
2-chloro-N-[2-(morpholin-4-yl)phenyl]benzamide: Similar structure but with a benzamide group instead of a pyridine ring.
2-chloro-N-[2-(morpholin-4-yl)phenyl]thiophene-3-carboxamide: Similar structure but with a thiophene ring instead of a pyridine ring.
4-chloro-N-(2-morpholin-4-yl-2-phenyl-ethyl)benzenesulfonamide: Similar structure but with a benzenesulfonamide group.
Uniqueness
2-chloro-N-[2-(morpholin-4-yl)phenyl]pyridine-3-carboxamide is unique due to the presence of the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
属性
IUPAC Name |
2-chloro-N-(2-morpholin-4-ylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c17-15-12(4-3-7-18-15)16(21)19-13-5-1-2-6-14(13)20-8-10-22-11-9-20/h1-7H,8-11H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIZAWVZOZNDTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)C3=C(N=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-butoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B509184.png)
![2-(2,5-Dichlorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B509186.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]nicotinamide](/img/structure/B509197.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-phenylacetamide](/img/structure/B509198.png)


![N-(4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B509217.png)
![N-[4-[(3-chlorobenzoyl)amino]-2-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B509219.png)
![N-[[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide](/img/structure/B509224.png)
![3-(FURAN-2-CARBONYL)-1-[2-(PYRIDIN-3-YL)-1,3-BENZOXAZOL-5-YL]THIOUREA](/img/structure/B509225.png)
![N-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B509227.png)
![N-[(4-acetamidophenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B509231.png)

![N-{4-[(Benzofuran-2-carbonyl)-amino]-3-methyl-phenyl}-2-chloro-nicotinamide](/img/structure/B509249.png)
